molecular formula C20H20N2O2 B11205116 N-benzyl-N-ethyl-2-(3-formyl-1H-indol-1-yl)acetamide

N-benzyl-N-ethyl-2-(3-formyl-1H-indol-1-yl)acetamide

Cat. No.: B11205116
M. Wt: 320.4 g/mol
InChI Key: JGEGYSXCIJJOHC-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-2-(3-formyl-1H-indol-1-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indoles are a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-2-(3-formyl-1H-indol-1-yl)acetamide typically involves the formation of the indole ring followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative can then be further modified to introduce the benzyl, ethyl, and formyl groups through various organic reactions such as alkylation and formylation.

Industrial Production Methods

Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of catalysts, high-pressure reactors, and purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-2-(3-formyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-2-(3-formyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects . The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-ethyl-2-(3-hydroxy-1H-indol-1-yl)acetamide
  • N-benzyl-N-ethyl-2-(3-methoxy-1H-indol-1-yl)acetamide
  • N-benzyl-N-ethyl-2-(3-nitro-1H-indol-1-yl)acetamide

Uniqueness

N-benzyl-N-ethyl-2-(3-formyl-1H-indol-1-yl)acetamide is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds . This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

N-benzyl-N-ethyl-2-(3-formylindol-1-yl)acetamide

InChI

InChI=1S/C20H20N2O2/c1-2-21(12-16-8-4-3-5-9-16)20(24)14-22-13-17(15-23)18-10-6-7-11-19(18)22/h3-11,13,15H,2,12,14H2,1H3

InChI Key

JGEGYSXCIJJOHC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CN2C=C(C3=CC=CC=C32)C=O

Origin of Product

United States

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